molecular formula C6H6BFO3 B151144 (2-Fluoro-3-hydroxyphenyl)boronic acid CAS No. 855230-60-3

(2-Fluoro-3-hydroxyphenyl)boronic acid

Cat. No. B151144
CAS RN: 855230-60-3
M. Wt: 155.92 g/mol
InChI Key: FUYFURLPSFAOGC-UHFFFAOYSA-N
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Description

“(2-Fluoro-3-hydroxyphenyl)boronic acid” is a boronic acid derivative with the molecular formula C6H6BFO3 . It is a solid compound and its common form is a white crystal . It is a weak acid and can dissolve in water . It has good thermal stability and chemical stability .


Synthesis Analysis

The synthesis methods for “(2-Fluoro-3-hydroxyphenyl)boronic acid” are quite diverse . Common methods include: 1) The reaction of fluoroboric acid phenyl ester with sodium hydroxide to obtain 3-fluoro-2-hydroxyphenylboronic acid; 2) The reaction of fluorobenzoic acid with triphenylboron to obtain 3-fluoro-2-hydroxyphenylboronic acid .


Molecular Structure Analysis

The molecular weight of “(2-Fluoro-3-hydroxyphenyl)boronic acid” is 155.92 g/mol . The InChI string representation of its structure is InChI=1S/C6H6BFO3/c8-5-3-1-2-4 (6 (5)9)7 (10)11/h1-3,9-11H . The canonical SMILES representation is B (C1=C (C (=CC=C1)F)O) (O)O .


Chemical Reactions Analysis

“(2-Fluoro-3-hydroxyphenyl)boronic acid” has a wide range of applications in organic synthesis . It is an important derivative of phenylboronic acid compounds and can be used as a substrate or reagent to participate in chemical reactions . It can act as a catalyst for cross-coupling reactions and participate in organic synthesis reactions, such as Suzuki coupling reactions, Stille coupling reactions, etc .


Physical And Chemical Properties Analysis

“(2-Fluoro-3-hydroxyphenyl)boronic acid” has a molecular weight of 155.92 g/mol . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass is 156.0394024 g/mol . The topological polar surface area is 60.7 Ų . It has 1 rotatable bond .

Future Directions

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The preparation of compounds with this chemical group is relatively simple and well known . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

properties

IUPAC Name

(2-fluoro-3-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BFO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYFURLPSFAOGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)O)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590796
Record name (2-Fluoro-3-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluoro-3-hydroxyphenyl)boronic acid

CAS RN

855230-60-3
Record name (2-Fluoro-3-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-hydroxyphenylboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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